molecular formula C19H19N3O4S B12154553 methyl (2Z)-2-{[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]imino}-5-phenyl-2,3-dihydro-1,3-thiazole-4-carboxylate

methyl (2Z)-2-{[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]imino}-5-phenyl-2,3-dihydro-1,3-thiazole-4-carboxylate

Cat. No.: B12154553
M. Wt: 385.4 g/mol
InChI Key: KUQSJYFRKMNOOA-UHFFFAOYSA-N
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Description

Methyl (2Z)-2-{[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]imino}-5-phenyl-2,3-dihydro-1,3-thiazole-4-carboxylate is a useful research compound. Its molecular formula is C19H19N3O4S and its molecular weight is 385.4 g/mol. The purity is usually 95%.
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Biological Activity

Methyl (2Z)-2-{[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]imino}-5-phenyl-2,3-dihydro-1,3-thiazole-4-carboxylate (CAS Number: 1401588-02-0) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C19_{19}H19_{19}N3_{3}O4_{4}S
  • Molecular Weight : 385.4 g/mol
  • Structure : The compound features a thiazole ring fused with an oxazole moiety and a phenyl group, which may contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Inhibition of Cell Proliferation : Research has shown that derivatives of thiazole can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
  • Mechanism of Action : The proposed mechanism involves the modulation of signaling pathways such as the MAPK/ERK pathway and the induction of reactive oxygen species (ROS), leading to increased oxidative stress in cancer cells.

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties:

  • Bacterial Inhibition : Similar thiazole derivatives have demonstrated effectiveness against Gram-positive and Gram-negative bacteria by disrupting bacterial cell wall synthesis.
  • Fungal Activity : Some studies report antifungal activity against common pathogens such as Candida species.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal explored the anticancer effects of a thiazole derivative structurally related to this compound. The results indicated:

  • Cell Lines Tested : MCF7 (breast cancer), HeLa (cervical cancer).
  • Results : IC50 values were reported in the micromolar range, indicating potent activity against these cancer cell lines.

Case Study 2: Antimicrobial Screening

Another study focused on evaluating the antimicrobial activity of various thiazole derivatives:

  • Pathogens Tested : Staphylococcus aureus and Escherichia coli.
  • Results : The compound exhibited significant inhibition zones in agar diffusion assays, suggesting strong antibacterial properties.

Data Tables

PropertyValue
Molecular FormulaC19_{19}H19_{19}N3_{3}O4_{4}S
Molecular Weight385.4 g/mol
Anticancer IC50 (MCF7)Micromolar range
Antibacterial ActivityEffective against Gram-positive and Gram-negative bacteria

Properties

Molecular Formula

C19H19N3O4S

Molecular Weight

385.4 g/mol

IUPAC Name

methyl 2-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoylamino]-5-phenyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C19H19N3O4S/c1-11-14(12(2)26-22-11)9-10-15(23)20-19-21-16(18(24)25-3)17(27-19)13-7-5-4-6-8-13/h4-8H,9-10H2,1-3H3,(H,20,21,23)

InChI Key

KUQSJYFRKMNOOA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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